molecular formula C24H27N3O2S B2996163 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 878055-56-2

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Cat. No. B2996163
CAS RN: 878055-56-2
M. Wt: 421.56
InChI Key: KRNLBYLPFGJFJP-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, infrared spectroscopy, and mass spectrometry .

Scientific Research Applications

Receptor Binding Studies

A series of compounds, including variations similar to the specified compound, have been synthesized and evaluated for their binding properties to σ1 and σ2 receptors. These studies reveal the affinity of such compounds for different receptors, which is crucial for understanding their potential therapeutic applications. The research found that certain structural modifications can significantly affect receptor affinity, providing insights into the design of more potent ligands for specific receptors (Huang et al., 2001).

Synthesis and Structural Activity Relationships (SAR)

The synthesis of related compounds involves various chemical transformations, offering a platform for studying the structure-activity relationships (SAR) of these molecules. Such studies are fundamental in medicinal chemistry for optimizing the therapeutic profile of new drugs. One notable research explored the SAR of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, demonstrating how changes in the chemical structure can influence the affinity for σ1 receptors, guiding the development of potent σ1 receptor ligands (Huang et al., 2001).

Therapeutic Applications

The compounds similar to the specified chemical have been investigated for their potential in treating various conditions. For instance, chiral oxazolopiperidone lactams, structurally related to the compound , serve as versatile intermediates for synthesizing piperidine-containing natural products and bioactive compounds. This research highlights the importance of such compounds in developing new drugs with applications in neurodegenerative diseases, cancer, and more (Escolano et al., 2006).

properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-18-11-13-26(14-12-18)24(29)16-27-15-22(20-9-5-6-10-21(20)27)30-17-23(28)25-19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNLBYLPFGJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide

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